N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride
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Overview
Description
“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride” is a complex organic compound . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a benzyl group, a cyano group, a tetrahydrothieno pyridinyl group, and a tosylpropanamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Scientific Research Applications
Synthesis and Chemical Properties
- N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is involved in various chemical synthesis processes. One study describes a method for the synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides, highlighting the use of pyridine hydrochloride for chemoselective cleavage of a methyl ether in the presence of an N-cyano group (Knölker & O'sullivan, 1994).
- Another research focuses on the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon, highlighting the molecule's potential in creating various N6-substituted analogs (Nechayev et al., 2013).
Biological Applications and Pharmacology
- In the field of pharmacology, this compound has been used to explore anticonvulsant activities. A study synthesized novel tetrahydrothieno[3,2-c]pyridines to evaluate their efficacy against N-methyl-D-aspartate (NMDA)-induced seizures in mice, suggesting its potential use in developing anticonvulsant drugs (Ohkubo et al., 1996).
- Additionally, derivatives of tetrahydrothieno[2,3-c]pyridine have shown promising antiproliferative activity against cancer cell lines. A study synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold and evaluated their effectiveness in inhibiting tubulin polymerization and inducing apoptotic cell death in cancer cells, suggesting its potential as an anticancer agent (Romagnoli et al., 2020).
Additional Research Insights
- Further research has explored the synthesis of related compounds, such as 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, for their potential as A1 adenosine receptor allosteric modulators and antagonists, indicating a diverse range of pharmacological applications (Aurelio et al., 2009).
Future Directions
Mechanism of Action
Pharmacokinetics
Some predicted data is available . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 1.62, which can give some insight into the compound’s lipophilicity and potential bioavailability . The boiling point is estimated to be 655.30°C, and the melting point is estimated to be 285.14°C . These properties can influence the compound’s stability and solubility, which in turn can affect its bioavailability and pharmacokinetics.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPGZTOJMYWCQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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